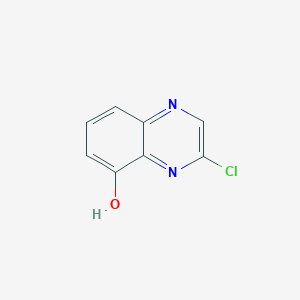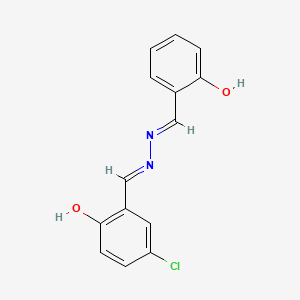
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol typically involves the condensation reaction of 4-chloro-2-aminophenol with 2-hydroxybenzaldehyde in the presence of an acidic catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has several scientific research applications:
Biology: The compound’s fluorescence characteristics make it useful in bioimaging and studying biological processes at the molecular level.
Industry: Used in the development of sensors and detection systems for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol involves excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). These mechanisms enable the compound to exhibit fluorescence upon interaction with specific target molecules. The molecular targets and pathways involved include the formation of hydrogen bonds and interactions with specific functional groups on the target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol can be compared with similar compounds such as:
2-(((2-Hydroxybenzylidene)hydrazono)methyl)phenol: Lacks the chloro substituent, which may affect its fluorescence properties.
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenyl acrylate: Contains an acryloyl group, enhancing its fluorescence detection capabilities.
The uniqueness of this compound lies in its specific structural features that contribute to its AIE properties and its ability to form stable complexes with target molecules.
Eigenschaften
Molekularformel |
C14H11ClN2O2 |
|---|---|
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
4-chloro-2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-6-14(19)11(7-12)9-17-16-8-10-3-1-2-4-13(10)18/h1-9,18-19H/b16-8+,17-9+ |
InChI-Schlüssel |
UZSNVMBNTIYVJG-GONBZBRSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)Cl)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


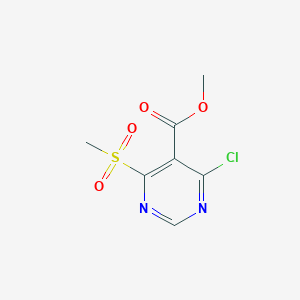

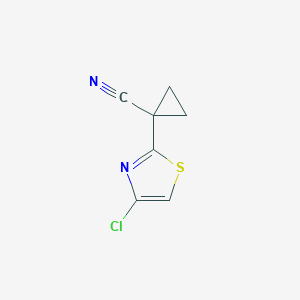

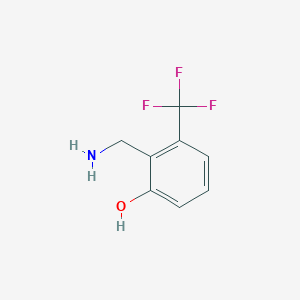
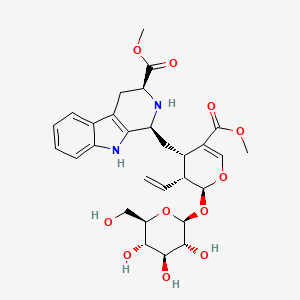
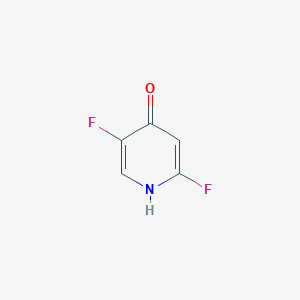
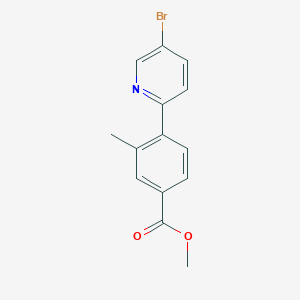
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
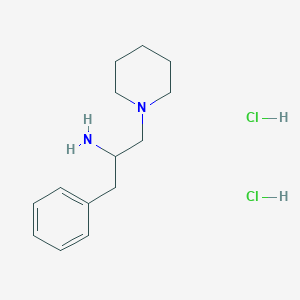
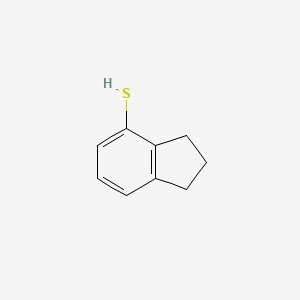
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
